Alphaprodine hydrochloride Alphaprodine hydrochloride Alphaprodine Hydrochloride is the hydrochloride salt form of alphaprodine, a synthetic piperidine ester, with opioid analgesic activity. Alphaprodine mimics the actions of endogenous neuropeptides by binding to opioid receptors, thereby producing characteristic morphine-like effects via the mu-opioid receptor, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence.
An opioid analgesic chemically related to and with an action resembling that of MEPERIDINE, but more rapid in onset and of shorter duration. It has been used in obstetrics, as pre-operative medication, for minor surgical procedures, and for dental procedures. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1067)
Brand Name: Vulcanchem
CAS No.: 561-78-4
VCID: VC0003066
InChI: InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16+;/m0./s1
SMILES: CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

Alphaprodine hydrochloride

CAS No.: 561-78-4

Cat. No.: VC0003066

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Alphaprodine hydrochloride - 561-78-4

Specification

CAS No. 561-78-4
Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name [(3S,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16+;/m0./s1
Standard InChI Key LFLUADVCIBEPQJ-MELYUZJYSA-N
Isomeric SMILES CCC(=O)O[C@@]1(CCN(C[C@@H]1C)C)C2=CC=CC=C2.Cl
SMILES CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl
Canonical SMILES CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl
Appearance Solid powder

Introduction

Chemical and Physical Properties

Alphaprodine hydrochloride (C₁₆H₂₃NO₂·HCl) is a white, crystalline powder with a molecular weight of 297.82 g/mol. Its chemical structure features a piperidine ring substituted with methyl and phenyl groups, esterified with propionic acid to form the hydrochloride salt .

Experimental Characteristics

Key physical properties include:

  • Melting Point: 218–220°C

  • Refractive Index: 1.499 (α-form), 1.572 (β-form), 1.597 (γ-form)

  • Decomposition: Emits toxic fumes of nitrogen oxides and hydrogen chloride above 220°C .

Table 1: Physicochemical Properties of Alphaprodine Hydrochloride

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO₂·HClPubChem
Density1.12 g/cm³PubChem
SolubilityFreely soluble in waterPubChem
Kovats Retention Index1788 (non-polar GC column)PubChem

The compound’s stability under varying pH conditions and its chromatographic behavior have been critical for developing analytical methods, such as gas-liquid chromatography (GLC) with nitrogen-phosphorus detectors .

Pharmacological Mechanism

Alphaprodine exerts its effects via agonism at μ-opioid receptors in the central nervous system. Binding inhibits adenylate cyclase activity, reducing intracellular cAMP and hyperpolarizing neurons through potassium efflux. This dual action diminishes pain signal transmission and induces sedation.

Receptor Affinity and Selectivity

Compared to morphine, alphaprodine exhibits:

  • Faster receptor association kinetics (onset within 5–10 minutes).

  • Shorter dissociation half-life (duration: 1–2 hours).

  • Reduced δ-opioid receptor activity, minimizing gastrointestinal side effects.

Clinical Applications

Surgical Anesthesia

A landmark study of 209 surgical patients demonstrated alphaprodine’s efficacy when administered intravenously at doses of 30–1,620 mg. When combined with antagonists like levallorphan, respiratory depression incidence dropped from 22% to 4%, while analgesia remained effective.

Table 2: Surgical Analgesia Outcomes (n = 209)

ParameterAlphaprodine AloneAlphaprodine + Antagonist
Effective Analgesia (%)7894
Respiratory Depression22%4%
Nausea Incidence15%9%

Obstetric Use

In a double-blind trial comparing alphaprodine and meperidine for labor pain:

  • Alphaprodine (40 mg IV) provided equivalent pain relief to meperidine (80 mg IV).

  • Neonatal Apgar scores were comparable, though alphaprodine-associated respiratory depression required naloxone in 12% of cases.

Pediatric Sedation

A retrospective analysis of 103 children (1–11 years) undergoing dental procedures reported:

  • 87% success rate in achieving cooperative behavior with doses of 0.2–1.8 mg/kg .

  • Side effects included nausea (2%), injection site swelling (8%), and transient respiratory depression (1%) .

Table 3: Pediatric Sedation Efficacy by Dose (n = 103)

Dose (mg/kg)Success Rate (%)Adverse Events (%)
0.2–0.7925
0.8–1.17818
≥1.26427

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method using a 3% SE-30/OV-17 column achieves:

  • Limit of Detection: 2 ng/mL .

  • Retention Times: 1.8 min (alphaprodine), 2.7 min (internal standard) .

  • Linear Range: 2–200 ng/mL (r² = 0.998) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) offers:

  • Separation Efficiency: Rs > 2.0 from major metabolites.

  • Recovery: 84–92% from plasma samples .

Comparative Pharmacology

Versus Morphine

ParameterAlphaprodineMorphine
Onset (IV, min)5–1015–30
Duration (hr)1–24–6
Respiratory RiskModerateHigh
Analgesic Potency0.6×

Versus Fentanyl

Alphaprodine’s lower lipid solubility limits CNS penetration, reducing abuse potential but also prolonging recovery in prolonged infusions.

Regulatory and Historical Context

First marketed in 1949 by Hoffmann-La Roche, alphaprodine’s use declined post-1980s due to:

  • Short duration necessitating frequent redosing.

  • Emergence of safer alternatives (e.g., remifentanil).

  • Scheduling: Classified as Schedule II under the UN Single Convention on Narcotic Drugs.

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